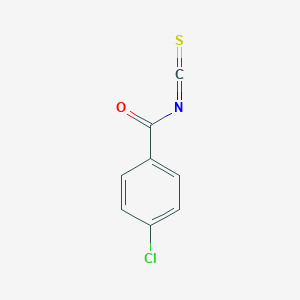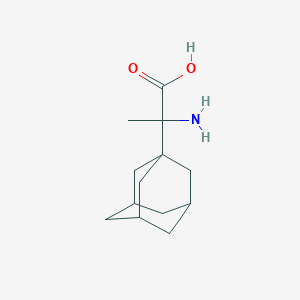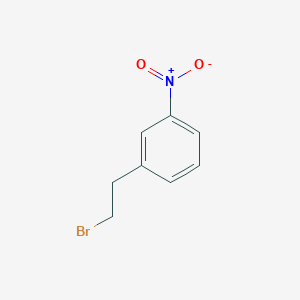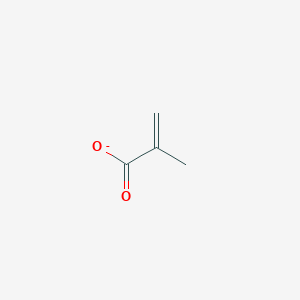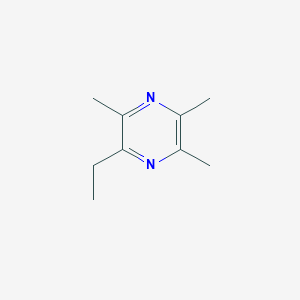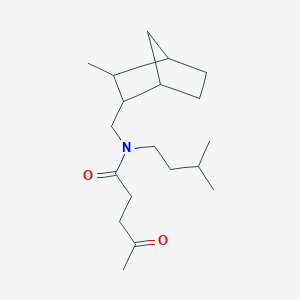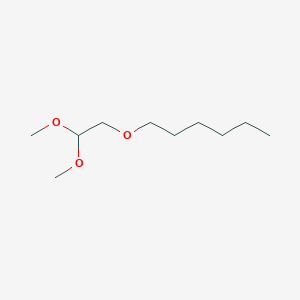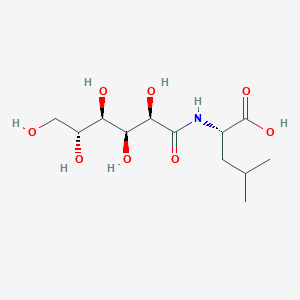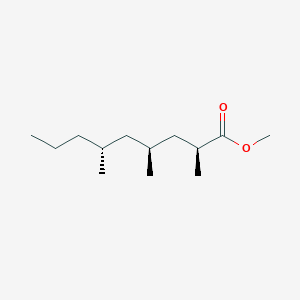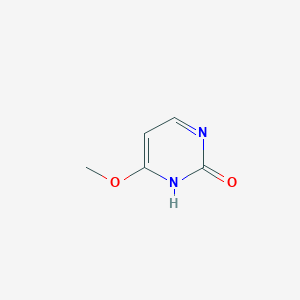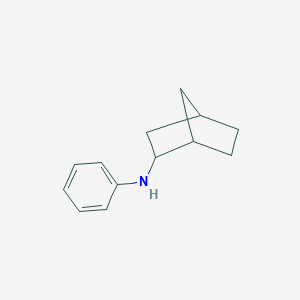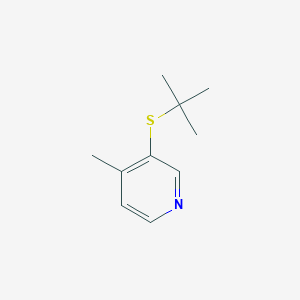
4-Picoline, 3-(tert-butylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Picoline, 3-(tert-butylthio)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridine family and has a molecular formula of C10H13NS.
Aplicaciones Científicas De Investigación
4-Picoline, 3-(tert-butylthio)- has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of other compounds. This compound can also be used as a ligand in coordination chemistry and as a reagent in organic transformations.
Mecanismo De Acción
The mechanism of action of 4-Picoline, 3-(tert-butylthio)- is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the thiol group. The compound can also form coordination complexes with metal ions, which can influence its reactivity.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 4-Picoline, 3-(tert-butylthio)-. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity towards mammalian cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Picoline, 3-(tert-butylthio)- is its versatility in organic synthesis. The compound can be used as a building block for the synthesis of other compounds and as a reagent in organic transformations. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-Picoline, 3-(tert-butylthio)-. One possible direction is to explore its potential applications in coordination chemistry and catalysis. Another direction is to investigate the mechanism of action of the compound in more detail to gain a better understanding of its reactivity. Additionally, further research can be conducted to improve the yield and purity of the compound during synthesis.
Conclusion
In conclusion, 4-Picoline, 3-(tert-butylthio)- is a versatile compound with several potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to new discoveries and applications in various fields.
Métodos De Síntesis
The synthesis of 4-Picoline, 3-(tert-butylthio)- involves the reaction of 4-picoline with tert-butylthiol in the presence of a catalyst. This reaction results in the formation of the desired product with a yield of approximately 80%. The reaction conditions, such as temperature, pressure, and catalyst type, can be optimized to improve the yield and purity of the product.
Propiedades
Número CAS |
18794-37-1 |
|---|---|
Nombre del producto |
4-Picoline, 3-(tert-butylthio)- |
Fórmula molecular |
C10H15NS |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
3-tert-butylsulfanyl-4-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-11-7-9(8)12-10(2,3)4/h5-7H,1-4H3 |
Clave InChI |
WPQGKFHEPSYERL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)SC(C)(C)C |
SMILES canónico |
CC1=C(C=NC=C1)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




